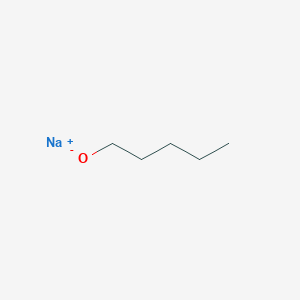

Sodium pentylate

Description

Sodium pentylate (CAS No. 1941-84-0 or 49693, as reported inconsistently in sources) is a sodium alkoxide derivative, likely structured as NaO(CH2)4CH3. It is utilized extensively in industrial applications, including chemical pesticides, food additives, pharmaceuticals, and organic synthesis intermediates . Commercial suppliers emphasize compliance with REACH and ISO standards, ensuring quality and safety for global transactions .

Properties

CAS No. |

1941-84-0 |

|---|---|

Molecular Formula |

C5H11NaO |

Molecular Weight |

110.13 g/mol |

IUPAC Name |

sodium;pentan-1-olate |

InChI |

InChI=1S/C5H11O.Na/c1-2-3-4-5-6;/h2-5H2,1H3;/q-1;+1 |

InChI Key |

WVROFDYCUUILSJ-UHFFFAOYSA-N |

SMILES |

CCCCC[O-].[Na+] |

Isomeric SMILES |

CCCCC[O-].[Na+] |

Canonical SMILES |

CCCCC[O-].[Na+] |

Synonyms |

Sodium pentylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- Basicity and Reactivity: Sodium ethoxide (NaOEt) is a stronger base than this compound due to the shorter alkyl chain, which enhances electron density on the oxygen atom . Pentylate’s longer chain may reduce solubility in polar solvents but improve compatibility in non-polar reaction systems.

- Applications : While sodium hypochlorite and selenite are specialized in oxidation and trace element supplementation, respectively, this compound and ethoxide share roles in deprotonation and nucleophilic substitution .

- Safety : Sodium alkoxides (pentylate, ethoxide) pose significant corrosivity and water reactivity risks, whereas sodium acetate and selenite exhibit lower acute toxicity but distinct hazards (e.g., selenium toxicity) .

Q & A

Q. What are the standard protocols for synthesizing sodium pentylate with high purity, and how can reaction conditions be optimized?

this compound synthesis typically involves the reaction of pentanol with sodium metal in anhydrous solvents (e.g., toluene or THF). Key optimization parameters include:

- Solvent selection : THF enhances solubility but requires strict anhydrous conditions to avoid hydrolysis .

- Temperature control : Exothermic reactions necessitate gradual addition of sodium metal (<40°C) to prevent decomposition.

- Purification : Vacuum distillation or recrystallization from dry ether minimizes residual sodium hydroxide impurities . Validation : Confirm purity via H NMR (absence of -OH signals at δ 1.5–2.0 ppm) and elemental analysis (Na content ±0.5% theoretical) .

Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?

A combination of chromatographic and spectroscopic methods is recommended:

| Method | Detection Limit | Application |

|---|---|---|

| GC-MS | 0.1 µg/mL | Volatile byproduct identification |

| HPLC-ELSD | 1.0 µg/mL | Non-volatile impurity profiling |

| FTIR | 5% w/w | Functional group validation (C-O-Na stretch at 1050 cm⁻¹) |

| Cross-validate with Karl Fischer titration for residual water (<0.01%) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying atmospheric conditions?

Discrepancies often arise from differences in:

- Hygroscopicity management : Use argon-glovebox techniques for handling and storage to prevent moisture absorption, which accelerates decomposition .

- Experimental controls : Compare degradation kinetics using thermogravimetric analysis (TGA) under controlled humidity (5–90% RH) . Case Study : A 2024 study found that discrepancies in half-life (t₁/₂) values (e.g., 48 vs. 72 hours at 25°C) were due to unaccounted CO₂ ingress in open-air systems, which forms sodium carbonate impurities .

Q. What strategies mitigate batch-to-batch variability in this compound used for kinetic studies?

Advanced quality control measures include:

- In-line monitoring : Implement ReactIR for real-time tracking of sodium consumption rates.

- Statistical design : Use a Plackett-Burman design to identify critical variables (e.g., stirring rate, Na particle size) . Data normalization : Express reaction rates relative to a co-synthesized internal standard (e.g., sodium tert-butoxide) to control for batch effects .

Q. How should researchers design experiments to probe this compound’s role in asymmetric catalysis without interference from solvent effects?

- Solvent screening : Test activity in aprotic solvents (dioxane, DME) with varying Gutmann donor numbers to decouple solvent coordination from catalytic activity .

- Isotopic labeling : Use Na NMR to track sodium coordination environments during catalysis . Contradiction analysis : If catalytic outcomes contradict DFT predictions, evaluate solvent purity (e.g., trace water) or sodium aggregation states via TEM .

Methodological Challenges and Solutions

Q. What are the best practices for reproducing this compound-mediated reactions from literature with low yields?

- Critical parameter extraction : Replicate exact stoichiometry (Na:pentanol ratios often misreported), and verify solvent dryness via H NMR .

- Failure analysis : Use LC-MS to identify side products (e.g., ethers from Williamson byproducts) and adjust base strength or temperature gradients .

Q. How can computational models (DFT, MD) be validated against experimental data for this compound reactivity?

- Benchmarking : Compare calculated activation energies (ΔG‡) with experimental Eyring plots derived from kinetic studies.

- Error thresholds : Discrepancies >5 kcal/mol suggest oversimplified solvation models or missing transition states .

Data Interpretation and Reporting Standards

Q. What statistical approaches are appropriate for analyzing non-linear kinetic data in this compound studies?

- Model selection : Use Akaike Information Criterion (AIC) to compare pseudo-first-order vs. Michaelis-Menten kinetics.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude data points skewed by undetected hydrolysis .

Q. How should conflicting spectral assignments for this compound degradation products be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.